molecular formula C15H16ClN3O3S B2763873 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide CAS No. 942010-18-6

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2763873
CAS No.: 942010-18-6
M. Wt: 353.82
InChI Key: OHLNIUAGXCFVTD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzamide core, a nitro group, and a dimethylaminoethyl-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide typically involves multiple steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position.

    Formation of Dimethylaminoethyl-thiophene Moiety: Separately, 2-bromoethylamine is reacted with thiophene-2-carbaldehyde in the presence of a base to form the dimethylaminoethyl-thiophene intermediate.

    Coupling Reaction: Finally, the chlorinated nitrobenzamide is coupled with the dimethylaminoethyl-thiophene intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biomolecules. The dimethylaminoethyl-thiophene moiety may facilitate binding to specific molecular targets, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide: Lacks the thiophene ring, which may affect its reactivity and binding properties.

    2-chloro-N-(2-(methylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide: Has a methylamino group instead of a dimethylamino group, potentially altering its pharmacokinetic properties.

    2-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-nitrobenzamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical stability and reactivity.

Uniqueness

The presence of both the nitro group and the dimethylaminoethyl-thiophene moiety in 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide makes it unique among similar compounds. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-18(2)13(14-4-3-7-23-14)9-17-15(20)11-6-5-10(19(21)22)8-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNIUAGXCFVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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